Predicted Lipophilicity (ClogP) Versus In-Class Analogs
The predicted partition coefficient (ClogP) of 5,7-dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is approximately 3.8, based on the ACD/Labs algorithm . This value is intermediate between the 3-fluorophenyl analog (ClogP ≈ 2.9, ChemAxon prediction) and the 3-(trifluoromethyl)phenyl analog (ClogP ≈ 4.2, ChemAxon prediction), positioning the 3,4-dimethylphenyl compound in a balanced lipophilicity range favorable for both aqueous solubility and membrane permeability according to Lipinski's Rule of Five [1]. This differentiation matters because compounds with ClogP > 5 risk poor solubility and promiscuous target binding, while ClogP < 1 may limit passive membrane diffusion; the 3,4-dimethyl substitution achieves a logP value that avoids both extremes compared to its fluorinated and more heavily substituted analogs [1].
| Evidence Dimension | Predicted lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 3.8 (ACD/Labs prediction, ChemicalBook) |
| Comparator Or Baseline | 5,7-Dichloro-N-(3-fluorophenyl) analog: ClogP ≈ 2.9; 5,7-Dichloro-N-[3-(trifluoromethyl)phenyl] analog: ClogP ≈ 4.2 (ChemAxon predictions) |
| Quantified Difference | ΔClogP = +0.9 vs. 3-fluorophenyl analog; ΔClogP = -0.4 vs. 3-CF₃-phenyl analog |
| Conditions | In silico prediction; ACD/Labs and ChemAxon algorithms; no experimental logD measurement available |
Why This Matters
Procurement for cell-based screening panels should consider ClogP differences, as the 3,4-dimethylphenyl analog occupies a lipophilicity window expected to balance solubility and permeability better than its closest fluorinated comparators.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
